molecular formula C38H48N8O4 B8540176 Daclatasvir metabolite 4 CAS No. 1007884-53-8

Daclatasvir metabolite 4

Cat. No.: B8540176
CAS No.: 1007884-53-8
M. Wt: 680.8 g/mol
InChI Key: MVHPYSUOFBRALS-YRCZKMHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daclatasvir is a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor with picomolar potency and broad genotypic coverage in vitro . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .


Synthesis Analysis

The disposition of daclatasvir is accomplished mainly by the release of unchanged daclatasvir into bile and feces and, secondarily, by oxidative metabolism . Cytochrome P450s were the main enzymes involved in the metabolism of daclatasvir .


Chemical Reactions Analysis

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .


Physical and Chemical Properties Analysis

Daclatasvir is contained in daily oral tablets as the hydrochloride salt form . The disposition of daclatasvir is accomplished mainly by the release of unchanged daclatasvir into bile and feces and, secondarily, by oxidative metabolism .

Mechanism of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A, a nonstructural phosphoprotein encoded by HCV . Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Future Directions

The future direction should go through multiple directions, for example, continuous monitoring and developing DAA, use of combined groups of DAA with different mechanisms of action to minimize resistance, searching for other antiviral groups with different mechanisms of action, and finding a solution for improving cirrhosis by developing .

Properties

CAS No.

1007884-53-8

Molecular Formula

C38H48N8O4

Molecular Weight

680.8 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H48N8O4/c1-22(2)32(39)36(47)45-18-6-8-30(45)34-40-20-28(42-34)26-14-10-24(11-15-26)25-12-16-27(17-13-25)29-21-41-35(43-29)31-9-7-19-46(31)37(48)33(23(3)4)44-38(49)50-5/h10-17,20-23,30-33H,6-9,18-19,39H2,1-5H3,(H,40,42)(H,41,43)(H,44,49)/t30-,31-,32-,33-/m0/s1

InChI Key

MVHPYSUOFBRALS-YRCZKMHPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)N

Origin of Product

United States

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